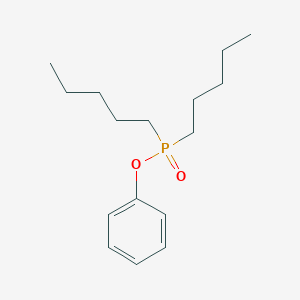![molecular formula C15H14O5 B081628 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one CAS No. 13544-38-2](/img/structure/B81628.png)
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one is a chemical compound that belongs to the class of benzoxepines. It has been found to possess a range of biological activities, making it a promising candidate for drug development.
Scientific Research Applications
Platelet Antiaggregating Activity
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one and its derivatives have shown platelet antiaggregating activity. A study by Longobardi et al. (1991) highlighted the synthesis of certain N,N-disubstituted derivatives of this compound, demonstrating a platelet antiaggregating activity slightly superior to that of acetylsalicylic acid, along with weak local anesthetic and anti-inflammatory activities in mice and rats (Longobardi et al., 1991).
Synthesis and Functionalization
The compound has been central to the synthesis of functionalized heterocyclic structures. Mekheimer et al. (1997) explored reactions leading to 4H-pyrano[3,2-c]pyridines, showing the reactivity of this compound in synthesizing diverse fused systems (Mekheimer et al., 1997).
Fused Pyran Derivatives
Philipp and Jirkovsky (1979) reported on the synthesis of fused 3-hydroxymethyl-pyran-4-ones. This included the creation of carbonitrile derivatives and vinylogous amides, demonstrating the compound's utility in synthesizing a variety of chemical structures (Philipp & Jirkovsky, 1979).
Antioxidant Activity
Kuroda et al. (2009) isolated derivatives from Eranthis cilicica, including 8,11-dihydro-5-hydroxy-2,9-dihydroxymethyl-4H-pyrano[2,3-g][1]benzoxepin-4-one. These compounds were evaluated for antioxidant activity, highlighting the potential of such derivatives in biological applications (Kuroda et al., 2009).
Catalyzed Synthesis for Pharmaceutical Applications
A study by Dehghanpoor et al. (2019) on the green catalyzed synthesis of pyrano[3,2-b]pyran derivatives demonstrates the potential of 6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one in pharmaceutical chemistry (Dehghanpoor et al., 2019).
Medicinal Application in Heterocyclic Chemistry
Borah et al. (2021) reviewed the synthesis and medicinal applications of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, emphasizing the role of this compound in medicinal and pharmaceutical chemistry due to its wide-ranging biological activities (Borah et al., 2021).
properties
CAS RN |
13544-38-2 |
|---|---|
Product Name |
6,9-Dihydro-5-hydroxy-2-(hydroxymethyl)-8-methyl-4H-pyrano[3,2-h][1]benzoxepin-4-one |
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one |
InChI |
InChI=1S/C15H14O5/c1-8-2-3-10-12(19-7-8)5-13-14(15(10)18)11(17)4-9(6-16)20-13/h2,4-5,16,18H,3,6-7H2,1H3 |
InChI Key |
LMFRELDATPGFFD-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Canonical SMILES |
CC1=CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)CO)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





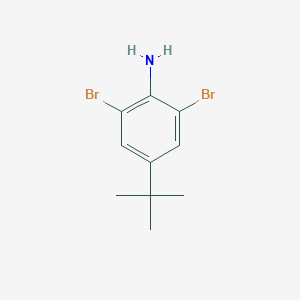


![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
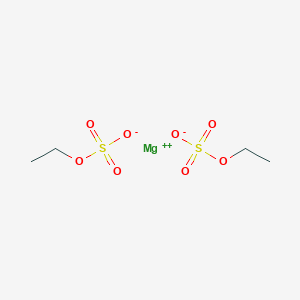
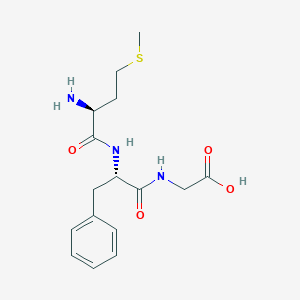
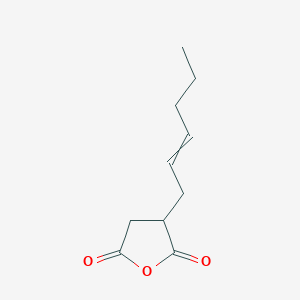
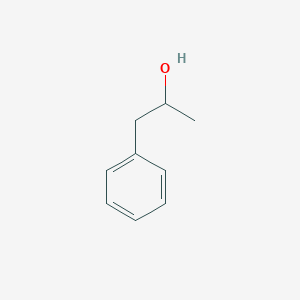
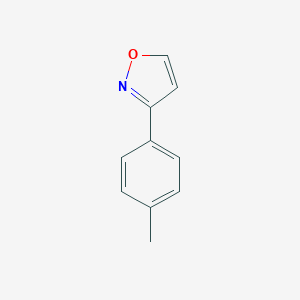
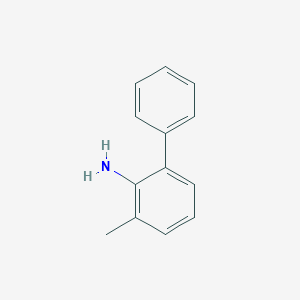
![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
